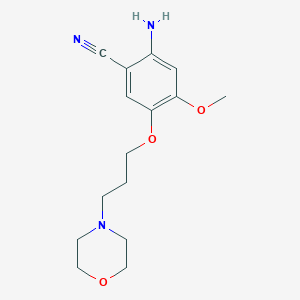

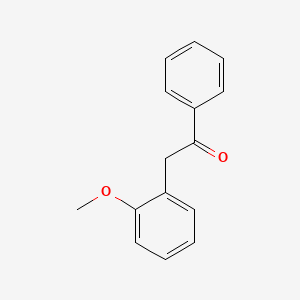

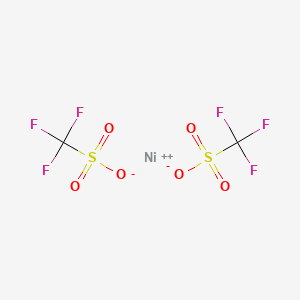

![molecular formula C8H14O5 B1311682 (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol CAS No. 4099-88-1](/img/structure/B1311682.png)

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Descripción general

Descripción

“(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol” is a chemical compound with the molecular formula C6H8O5 . It has an average mass of 160.125 Da and a monoisotopic mass of 160.037170 Da .

Molecular Structure Analysis

The molecular structure of this compound includes three defined stereocentres . It is a tetrahydrofuro compound with two dioxol rings attached .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 368.4±37.0 °C at 760 mmHg, and a flash point of 163.4±20.0 °C . It has 5 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its polar surface area is 65 Å2 .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 2,3-O-Isopropylidene-D-ribofuranose, focusing on unique applications across different fields:

Synthesis of C-Nucleosides

This compound serves as an important raw material for the synthesis of C-nucleosides . C-nucleosides are structurally distinct from regular nucleosides because the base is linked to the sugar via a carbon-carbon bond instead of a nitrogen-carbon bond. They have applications in antiviral therapies and are being researched for their potential use in treating diseases such as Hepatitis B and C, HIV, and Herpes Simplex Virus (HSV) .

Prostanoid Synthesis

Prostanoids, which include prostaglandins, are synthesized using 2,3-O-Isopropylidene-D-ribofuranose as a starting material . These compounds play various roles in inflammation and other cellular processes. The synthesis of prostanoids is crucial for developing medications that can mimic or inhibit these biological molecules.

GABA Analogs Production

Gamma-Aminobutyric Acid (GABA) analogs can be synthesized from this compound via homochiral 2-piperidones . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. Its analogs are used in medicine to treat conditions like epilepsy and anxiety.

Biomedical Research Intermediate

2,3-O-Isopropylidene-D-ribofuranose is used as an intermediate in biomedical research . It plays a role in the synthesis of various biochemical compounds that are essential for studying and developing treatments for viral diseases.

Stannylated Derivatives

The compound is used to create stannylated derivatives which have been investigated for their structures and potential applications . These derivatives are important in the field of organic chemistry and materials science.

Each application mentioned above represents a unique field where 2,3-O-Isopropylidene-D-ribofuranose plays a crucial role. The compound’s versatility highlights its importance in scientific research and its potential to contribute to various medical and biochemical advancements.

Propiedades

IUPAC Name |

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYTWUSIDMJZCP-RKEPMNIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451682 | |

| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

CAS RN |

4099-88-1 | |

| Record name | 2,3-O-Isopropylidene-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

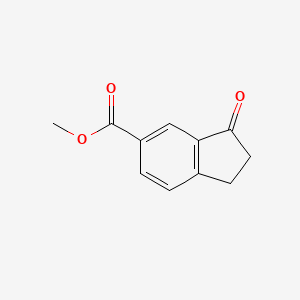

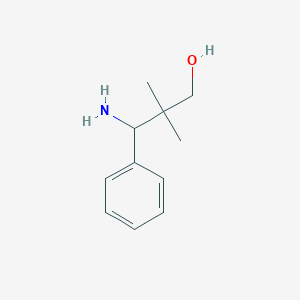

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

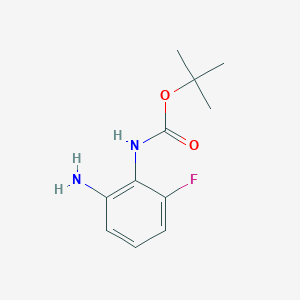

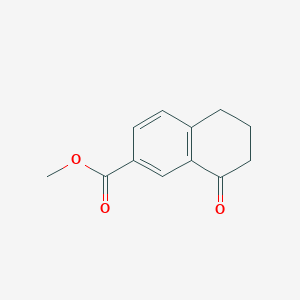

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)